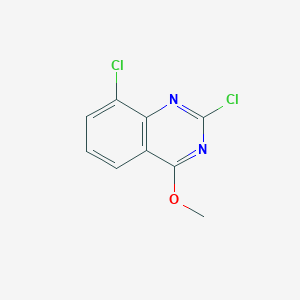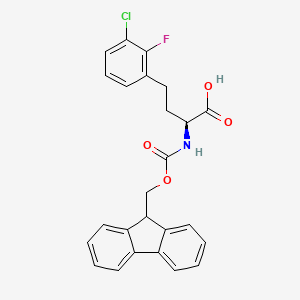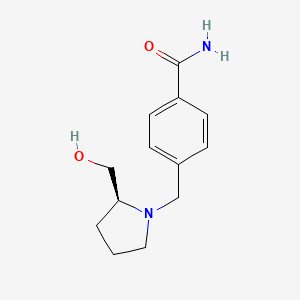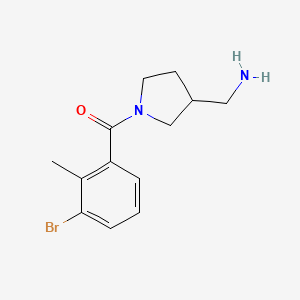
4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method involves the bromination of 2,5-difluorophenylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromo compound is then reacted with 2,5-difluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form more complex structures.
Reduction Reactions: The compound can be reduced to form the corresponding thiophene amine derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Coupling: Formation of biaryl or polyaryl compounds.
Reduction: Formation of thiophene amine derivatives.
Applications De Recherche Scientifique
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide has several scientific research applications:
Organic Electronics: Used in the synthesis of semiconductive polymers for organic photovoltaic (OPV) and organic field-effect transistor (OFET) devices.
Pharmaceuticals: Potential use as a building block for the synthesis of biologically active compounds, including DNA gyrase inhibitors.
Materials Science: Utilized in the development of novel materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is primarily related to its ability to interact with specific molecular targets. In the context of its use as a DNA gyrase inhibitor, the compound binds to the DNA gyrase enzyme, inhibiting its activity and preventing DNA replication in bacteria . This mechanism is crucial for its potential antibacterial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of various thiophene derivatives.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: A similar compound with potential antibacterial properties.
5,5-Dibromo-4,4-didodecyl-2,2-bithiophene: Used in the synthesis of semiconductive polymers.
Uniqueness
4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the thiophene ring enhances its potential for various applications in organic electronics and pharmaceuticals .
Propriétés
Formule moléculaire |
C11H5Br2F2NOS |
|---|---|
Poids moléculaire |
397.04 g/mol |
Nom IUPAC |
4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H5Br2F2NOS/c12-6-4-9(18-10(6)13)11(17)16-8-3-5(14)1-2-7(8)15/h1-4H,(H,16,17) |
Clé InChI |
SQNFLFBDXHQLGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)NC(=O)C2=CC(=C(S2)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)








![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)

![2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol](/img/structure/B14902503.png)
![n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)
